2-Methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 436.46 g/mol. The compound is characterized by its unique structural features, which include a benzofuran moiety and a chromenone derivative, making it a subject of interest for various research applications, particularly in the fields of pharmacology and biochemistry.
This compound is cataloged in chemical databases such as PubChem, which provides detailed information on its structure, properties, and potential applications. The compound's synthesis and characterization have been documented in various scientific literature and patents, indicating its relevance in ongoing research efforts .
2-Methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be classified as a benzo-fused heterocyclic derivative. It falls under the category of organic compounds with potential pharmaceutical applications due to its complex structure and the presence of functional groups that may exhibit biological activity.
The synthesis of 2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step synthetic routes. The process may include:
The synthesis may utilize various reagents and catalysts to facilitate reactions, such as Lewis acids for promoting cyclization or coupling agents for ester formation. Reaction conditions including temperature, solvent choice, and reaction time are optimized to achieve high yields and purity of the final product.
The molecular structure of 2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be represented using various chemical notation systems:
InChI=1S/C25H24O7/c1-14-9-15(2)23...
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)OC(=C4C(=O)OCCOC)C)C
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography. These methods help confirm the identity and purity of the synthesized compound.
The compound may undergo various chemical reactions typical for esters and aromatic compounds, including:
Reaction conditions such as temperature, pressure, and solvents play crucial roles in determining the outcome of these reactions. Kinetics studies may also provide insights into the stability and reactivity of the compound under various conditions.
The mechanism of action for 2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of functional groups suggests potential activity in modulating biochemical pathways.
Studies on similar compounds indicate that derivatives featuring benzofuran or chromenone structures often exhibit antioxidant, anti-inflammatory, or anticancer properties. Further research is required to clarify its specific mechanisms at the molecular level.
The physical properties of 2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate include:
Chemical properties include:
Relevant data from spectroscopic analyses can provide further insights into its thermal stability and reactivity profiles.
This compound holds promise for various scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: